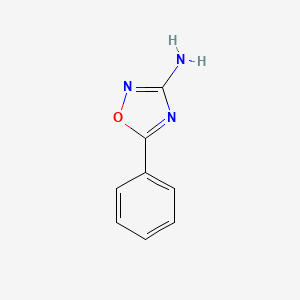

5-Phenyl-1,2,4-oxadiazol-3-amine

描述

Contextualization within Oxadiazole Heterocycle Chemistry and Medicinal Significance

5-Phenyl-1,2,4-oxadiazol-3-amine belongs to the broader family of oxadiazoles (B1248032), which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. nih.gov The specific arrangement of these heteroatoms in the 1,2,4-oxadiazole (B8745197) ring imparts a unique set of physicochemical properties, making it a privileged structure in medicinal chemistry. nih.gov The 1,2,4-oxadiazole nucleus is considered a bioisostere of ester and amide functionalities. This means it can mimic the spatial arrangement and electronic properties of these groups, often leading to improved metabolic stability and pharmacokinetic profiles in drug candidates. nih.gov

The inherent stability of the 1,2,4-oxadiazole ring, coupled with the ability to introduce a wide variety of substituents at different positions, allows for the fine-tuning of a molecule's biological activity. nih.govresearchgate.net Consequently, derivatives of 1,2,4-oxadiazole have been shown to possess a remarkably broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties. The phenyl group at the 5-position and the amine group at the 3-position of the title compound provide key points for molecular interactions and further chemical modifications, making it a versatile building block in drug discovery. The altered electronic distribution due to the specific placement of the phenyl and amine groups significantly influences its reactivity and binding affinity to biological targets.

Historical Evolution of Research on this compound

The journey of 1,2,4-oxadiazoles began in 1884 when Tiemann and Krüger first synthesized the heterocyclic ring, initially classifying it as "azoxime." nih.gov For nearly eight decades, this class of compounds remained relatively under the radar of the scientific community. It wasn't until the 1960s that interest was renewed, sparked by studies into their photochemical rearrangements.

A significant turning point that propelled 1,2,4-oxadiazoles into the pharmaceutical spotlight was the development of Oxolamine as a commercial cough suppressant. This marked the first successful therapeutic application of a 1,2,4-oxadiazole-containing drug and catalyzed further exploration into the medicinal potential of this heterocyclic system. While specific historical research on this compound is not extensively documented in early literature, the foundational work on the synthesis and biological screening of the broader 1,2,4-oxadiazole class in the mid-20th century laid the groundwork for its eventual investigation. researchgate.net The study of positional isomers, such as 3-phenyl-1,2,4-oxadiazol-5-amine, has further highlighted the critical role that the specific arrangement of substituents on the oxadiazole ring plays in determining the biological activity profile.

Contemporary Research Landscape and Future Trajectories for the Compound Class

In recent years, research into 1,2,4-oxadiazole derivatives, including those derived from this compound, has intensified and diversified. The compound serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.

Table 1: Recent Research Applications of 1,2,4-Oxadiazole Derivatives

| Research Area | Target | Key Findings |

|---|---|---|

| Antiviral | SARS-CoV-2 Main Protease (Mpro) and Papain-like Protease (PLpro) | Derivatives of 1,2,4-oxadiazole have been identified as potent inhibitors of key viral enzymes, demonstrating their potential in the development of treatments for COVID-19. ipbcams.ac.cn |

| Oncology | Various Cancer Cell Lines | The introduction of the 1,2,4-oxadiazole moiety into other molecular frameworks has been shown to enhance anticancer activity. nih.gov |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Hybrids of 1,3,4-oxadiazole (B1194373) (a related isomer) with other pharmacophores are being explored as multi-target agents for Alzheimer's disease. acs.org |

| Antimicrobial | Various Bacteria and Fungi | The 1,2,4-oxadiazole scaffold is a component of novel compounds with significant antimicrobial properties. tandfonline.com |

| Agriculture | Pesticidal and Fungicidal Targets | Benzamide derivatives incorporating a 1,2,4-oxadiazole ring have shown promising insecticidal and fungicidal activities. nih.gov |

The contemporary research landscape is characterized by the use of advanced synthetic methodologies, including one-pot reactions and microwave-assisted synthesis, to efficiently generate libraries of 1,2,4-oxadiazole derivatives for high-throughput screening. nih.govmdpi.com Structure-activity relationship (SAR) studies are a major focus, aiming to optimize the potency and selectivity of these compounds by systematically modifying the substituents on the heterocyclic core. ipbcams.ac.cn

Future trajectories for this compound class are pointing towards the development of highly specific and multi-targeted therapeutic agents. The ability of the 1,2,4-oxadiazole ring to act as a stable and versatile scaffold will continue to be exploited in the design of novel drugs for a wide range of diseases. Furthermore, the exploration of these compounds in materials science, for applications such as fluorescent probes and organic light-emitting diodes (OLEDs), is an emerging area of interest. mdpi.commdpi.com The continued investigation into the unique chemical and biological properties of this compound and its derivatives promises to yield new and valuable contributions to science and medicine.

Structure

3D Structure

属性

IUPAC Name |

5-phenyl-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDNOTOHJOGLIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20367940 | |

| Record name | 5-phenyl-1,2,4-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7788-14-9 | |

| Record name | 5-phenyl-1,2,4-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,2,4-oxadiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Phenyl 1,2,4 Oxadiazol 3 Amine and Its Analogs

Established and Emerging Synthetic Routes to the 5-Phenyl-1,2,4-oxadiazol-3-amine Core

The construction of the this compound scaffold can be achieved through several established and emerging synthetic pathways. These routes offer flexibility in introducing various substituents at different positions of the oxadiazole ring, enabling the exploration of structure-activity relationships for drug discovery.

Cyclization and Condensation Reactions

A primary and widely employed method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of O-acylamidoximes. nih.gov This process typically begins with the conversion of a nitrile to an amidoxime (B1450833), which is then acylated with a carboxylic acid derivative. The subsequent cyclodehydration of the O-acylamidoxime intermediate yields the desired 1,2,4-oxadiazole (B8745197). nih.gov

One-pot syntheses have been developed to streamline this process. For instance, the reaction of nitriles, hydroxylamine (B1172632), and Meldrum's acid under microwave irradiation and solvent-free conditions provides 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org Another efficient one-pot protocol involves the use of a PTSA-ZnCl₂ catalyst for the reaction between amidoximes and organic nitriles. organic-chemistry.org

The reaction of semicarbazones with bromine in acetic acid is another pathway to form the 1,3,4-oxadiazole (B1194373) ring system, a related isomer. nih.gov For example, 2-amino-5-phenyl-1,3,4-oxadiazole can be synthesized from benzaldehyde (B42025) and semicarbazide (B1199961) hydrochloride, followed by cyclization with bromine. nih.gov

| Starting Materials | Reagents and Conditions | Product | Key Features | Reference |

|---|---|---|---|---|

| Nitriles, Hydroxylamine, Carboxylic Acids | 1. Conversion of nitrile to amidoxime with hydroxylamine. 2. Acylation of amidoxime. 3. Cyclodehydration of O-acylamidoxime. | 3,5-Disubstituted 1,2,4-oxadiazoles | Multi-step process, versatile. | nih.gov |

| Nitriles, Hydroxylamine, Meldrum's Acid | Microwave irradiation, solvent-free. | 3,5-Disubstituted 1,2,4-oxadiazoles | One-pot, good to excellent yields. | organic-chemistry.org |

| Amidoximes, Organic Nitriles | PTSA-ZnCl₂ catalyst. | 3,5-Disubstituted 1,2,4-oxadiazoles | Efficient, one-pot protocol. | organic-chemistry.org |

| Benzaldehyde, Semicarbazide Hydrochloride | 1. Reflux to form semicarbazone. 2. Cyclization with bromine in acetic acid. | 2-Amino-5-phenyl-1,3,4-oxadiazole | Synthesis of a related isomer. | nih.gov |

Amidoxime-Based Synthetic Strategies

Amidoximes are key intermediates in the synthesis of 1,2,4-oxadiazoles. researchgate.net The most common method for their preparation is the nucleophilic addition of hydroxylamine to a nitrile. nih.gov These amidoximes can then be reacted with various acylating agents, such as acid chlorides or anhydrides, to form O-acylamidoximes, which subsequently cyclize to the 1,2,4-oxadiazole ring. researchgate.net

For instance, the reaction of benzamidoxime (B57231) with an appropriate acylating agent is a direct route to 5-phenyl-1,2,4-oxadiazole (B2633127) derivatives. researchgate.net The choice of acylating agent determines the substituent at the 3-position of the oxadiazole ring.

A simple and efficient protocol for the formation of the 1,2,4-oxadiazole ring involves the use of sodium acetate (B1210297) in refluxing ethanol/water as a catalyst for the conversion of Fmoc-amino acyl amidoximes. nih.gov This method is particularly useful for synthesizing chiral 1,2,4-oxadiazole-containing amino acids. nih.govacs.org

Furthermore, N-substituted amidoximes can be synthesized in a one-pot approach from secondary amides through a Ph₃P–I₂-mediated dehydrative condensation, providing versatile building blocks for various heterocycles, including 1,2,4-oxadiazoles. rsc.org

| Amidoxime Precursor | Reagents and Conditions | Product | Key Features | Reference |

|---|---|---|---|---|

| Benzamidoxime | Acylating agents (e.g., acid chlorides, anhydrides). | 5-Phenyl-1,2,4-oxadiazole derivatives | Versatile, substituent at C3 determined by acylating agent. | researchgate.net |

| Fmoc-amino acyl amidoximes | Sodium acetate in refluxing ethanol/water. | Chiral 1,2,4-oxadiazole-containing amino acids | Simple, efficient, compatible with Fmoc protection. | nih.govacs.org |

| Secondary amides | Ph₃P–I₂, hydroxylamine hydrochloride, triethylamine. | N-substituted amidoximes | One-pot, mild conditions, short reaction times. | rsc.org |

Intramolecular Oxidative Cyclization Pathways

Intramolecular oxidative cyclization offers another effective route to the 1,2,4-oxadiazole core. One such method involves the iodine-mediated oxidative cyclization of N-acylamidines. For example, the reaction of N-acylguanidines with an oxidant like PIDA (phenyliodine diacetate) can lead to the formation of 3-amino-1,2,4-oxadiazoles through N-O bond formation. mdpi.com

Similarly, iodine has been utilized as a catalyst for the oxidative cyclization of N-aryl enamines to form indoles, demonstrating its utility in facilitating intramolecular ring closures. nih.gov An I₂/KI-mediated oxidative N-N bond formation has also been developed for the synthesis of 1,5-fused 1,2,4-triazoles from N-aryl amidines, highlighting the potential of iodine-based reagents in heterocyclic synthesis. organic-chemistry.orgnih.gov

The I₂/DMSO system has emerged as a versatile and environmentally friendly catalyst for various oxidative cyclizations, including the formation of C-O bonds, which is relevant to oxadiazole synthesis. researchgate.net

| Starting Material | Reagents and Conditions | Product | Key Features | Reference |

|---|---|---|---|---|

| N-Acylguanidines | PIDA (phenyliodine diacetate). | 3-Amino-1,2,4-oxadiazoles | Oxidative N-O bond formation. | mdpi.com |

| N-Aryl amidines | I₂/KI. | 1,5-Fused 1,2,4-triazoles | Environmentally benign, efficient. | organic-chemistry.orgnih.gov |

| N-Aryl enamines | I₂ catalyst. | Indoles | Demonstrates iodine-catalyzed oxidative cyclization. | nih.gov |

Amination of Substituted Oxadiazole Precursors

The introduction of an amino group at the 3-position of a pre-formed 5-phenyl-1,2,4-oxadiazole ring is a viable synthetic strategy. This can be achieved through nucleophilic aromatic substitution (NAS) reactions. youtube.com For instance, a 3-halo-5-phenyl-1,2,4-oxadiazole can be treated with an amino-containing nucleophile to yield the desired 3-amino derivative. The reactivity of halopyridines in NAS reactions, which is analogous to that of halo-oxadiazoles, demonstrates the feasibility of this approach. youtube.com

Historically, the amination of trichloromethyl substituted 1,2,4-oxadiazoles with ammonia (B1221849) has been used to produce 3-substituted 5-amino-1,2,4-oxadiazoles. researchgate.net While this specific example leads to a 5-amino isomer, the principle of aminating a substituted oxadiazole is relevant.

More modern approaches include the Ph₃P-I₂ mediated amination of 1,2,4-oxadiazol-5(4H)-ones with tertiary amines to provide 5-dialkylamino-1,2,4-oxadiazoles. organic-chemistry.org This highlights the potential for developing similar methods for the amination of the C3 position.

| Precursor | Reagents and Conditions | Product | Key Features | Reference |

|---|---|---|---|---|

| 3-Halo-5-phenyl-1,2,4-oxadiazole | Amino-containing nucleophile. | 3-Amino-5-phenyl-1,2,4-oxadiazole | Nucleophilic Aromatic Substitution. | youtube.com |

| Trichloromethyl substituted 1,2,4-oxadiazoles | Ammonia. | 3-Substituted 5-amino-1,2,4-oxadiazoles | Historical amination method. | researchgate.net |

| 1,2,4-Oxadiazol-5(4H)-ones | Tertiary amines, Ph₃P-I₂. | 5-Dialkylamino-1,2,4-oxadiazoles | Modern amination technique. | organic-chemistry.org |

Beekmann Rearrangement Pathways in Historical Synthesis

The Beckmann rearrangement, a classic reaction in organic chemistry, involves the conversion of an oxime to an amide, typically catalyzed by an acid. wikipedia.orgmasterorganicchemistry.com While not a direct synthesis of 1,2,4-oxadiazoles, it is a related transformation of oximes, which are key precursors in oxadiazole synthesis. The rearrangement proceeds through the protonation of the oxime hydroxyl group, followed by the migration of the alkyl or aryl group anti-periplanar to the leaving group. wikipedia.org

Historically, the Beckmann rearrangement has been used extensively, for example, in the industrial synthesis of caprolactam from cyclohexanone (B45756) oxime. wikipedia.org The conditions for this rearrangement often involve strong acids like sulfuric acid or polyphosphoric acid. wikipedia.orgmasterorganicchemistry.com

Although modern methods have largely superseded the direct application of the Beckmann rearrangement for the synthesis of this compound, the underlying principles of oxime reactivity are fundamental to many of the established synthetic routes.

| Reaction | Starting Material | Product | Key Features | Reference |

|---|---|---|---|---|

| Beckmann Rearrangement | Oxime | Amide or Lactam | Acid-catalyzed rearrangement of an oxime. | wikipedia.orgmasterorganicchemistry.com |

| Industrial Application | Cyclohexanone oxime | Caprolactam (precursor to Nylon 6) | Large-scale industrial process. | wikipedia.org |

Hydrolysis of Ureido-Oxadiazole Intermediates

The synthesis of 3-amino-1,2,4-oxadiazoles can also be achieved through the hydrolysis of ureido-oxadiazole intermediates. For instance, reacting a 2-amino-1,3,4-oxadiazole with an isocyanate can yield a urea (B33335) derivative, which could potentially be a precursor for further transformations. nih.gov

While direct hydrolysis of a ureido group to an amino group on the oxadiazole ring is not a commonly cited primary synthetic route, the manipulation of functional groups on the oxadiazole core is a key aspect of analog synthesis. For example, 1-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-3-(3-chlorophenyl)urea has been synthesized by reacting the corresponding 2-amino-1,3,4-oxadiazole with 3-chlorophenyl isocyanate. nih.gov

The reverse transformation, the formation of N-substituted amidoximes from the hydrolysis of 1,2,4-oxadiazolones, has been reported. rsc.org This suggests that the oxadiazole ring can be opened under certain conditions, offering potential for rearrangement or functional group interconversion.

| Intermediate | Transformation | Potential Product | Key Features | Reference |

|---|---|---|---|---|

| Ureido-oxadiazole | Hydrolysis | Amino-oxadiazole | Functional group interconversion. | nih.gov |

| 1,2,4-Oxadiazolone | Hydrolysis | N-substituted amidoxime | Ring-opening of the oxadiazole core. | rsc.org |

Strategies for Derivatization and Analog Generation

The chemical versatility of the 5-phenyl-1,2,4-oxadiazole core allows for numerous strategies to generate a library of analogs. These methods focus on modifying the phenyl ring, creating hybrid molecules, constructing fused and spiro-heterocyclic systems, forming metal complexes, and utilizing classical organic reactions like the Mannich reaction.

Synthesis of Substituted Aromatic Analogs of this compound

A primary strategy for analog generation involves the introduction of various substituents onto the phenyl ring of the 5-phenyl-1,2,4-oxadiazole moiety. This is often achieved by starting with appropriately substituted benzonitriles or benzoic acids. researchgate.netnih.gov For instance, a series of 1-(4-(5-aryl-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-diones were synthesized, where the aryl group at the 5-position of the oxadiazole ring was varied. nih.gov This was accomplished by reacting (1E)-4-((5-fluoro-3,4-dihydro-2,4-dioxopyrimidin-1(2H)-yl)methyl)-Nʹ-hydroxybenzamidine with different substituted benzoic acids in the presence of a coupling agent like ethyl-(Nʹ,Nʹ-dimethylamino)propylcarbodiimide hydrochloride (EDC·HCl). nih.gov

Similarly, N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs have been prepared, showcasing the interchangeability of the phenyl group at the 5-position. nih.gov For example, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine was synthesized, indicating that modifications on the phenyl ring can be readily achieved. nih.gov The synthesis of 5-aryl-1,3,4-oxadiazol-2-amines decorated with long alkyl chains further demonstrates the adaptability of the aromatic core to incorporate diverse functionalities. nih.govresearchgate.net

Another approach involves the transformation of existing functional groups on the phenyl ring. For example, 5-(2-arylethenyl)-3-aryl-1,2,4-oxadiazoles can be brominated at the double bond and subsequently dehydrobrominated to yield 5-(2-arylethynyl)-3-aryl-1,2,4-oxadiazoles. beilstein-journals.org These acetylene (B1199291) derivatives can then undergo further reactions, such as hydroarylation, to introduce different aryl groups. beilstein-journals.org

Table 1: Examples of Substituted Aromatic Analogs and their Synthetic Precursors

| Target Compound | Starting Materials |

| 1-(4-(5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione nih.gov | (1E)-4-((5-fluoro-3,4-dihydro-2,4-dioxopyrimidin-1(2H)-yl)methyl)-Nʹ-hydroxybenzamidine and 4-bromobenzoic acid |

| 1-(4-(5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione nih.gov | (1E)-4-((5-fluoro-3,4-dihydro-2,4-dioxopyrimidin-1(2H)-yl)methyl)-Nʹ-hydroxybenzamidine and 4-nitrobenzoic acid |

| N-(2,4-Dimethylphenyl)-5-(2-furyl)-1,3,4-oxadiazol-2-amine nih.gov | Not explicitly detailed, but involves coupling of a 2-furoyl precursor with a substituted aminophenyl component. |

| N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine nih.govresearchgate.net | Prepared from a pyridin-4-yl containing hydrazide and dodecyl isocyanate followed by cyclization. |

Development of Molecular Hybrids Incorporating the 5-Phenyl-1,2,4-oxadiazole Moiety

Molecular hybridization is a powerful strategy in drug design, where two or more pharmacophores are combined into a single molecule to create a hybrid with potentially enhanced or synergistic biological activities. The 5-phenyl-1,2,4-oxadiazole scaffold has been successfully incorporated into various molecular hybrids.

For instance, novel 1,2,4-oxadiazole/quinazoline-4-one hybrids have been designed and synthesized as potential multitargeted inhibitors. frontiersin.orgnih.gov These hybrids were synthesized with the aim of combining the therapeutic benefits of both the quinazolinone and the 1,2,4-oxadiazole moieties. frontiersin.orgnih.gov Another example involves the creation of phenyl-linked oxadiazole-phenylhydrazone hybrids, which have been evaluated for their antileishmanial potentials. nih.gov

The synthesis of these hybrids often involves multi-step reaction sequences. For example, the synthesis of 1,2,4-oxadiazole/quinazoline-4-one hybrids involved the initial preparation of a substituted quinazolinone core, which was then linked to a pre-formed 1,2,4-oxadiazole unit. frontiersin.org Similarly, the synthesis of 1,2,4-oxadiazole/2-imidazoline hybrids has been reported, demonstrating the versatility of this scaffold in creating multi-target-directed compounds. mdpi.com

Table 2: Examples of Molecular Hybrids Incorporating the 1,2,4-Oxadiazole Moiety

| Hybrid Molecule Type | Pharmacophores Combined | Potential Application | Reference |

| 1,2,4-Oxadiazole/Quinazoline-4-one | 1,2,4-Oxadiazole and Quinazolin-4-one | Anticancer | frontiersin.orgnih.gov |

| Phenyl-linked Oxadiazole-Phenylhydrazone | 1,3,4-Oxadiazole and Phenylhydrazone | Antileishmanial | nih.gov |

| 1,2,4-Oxadiazole/2-Imidazoline | 1,2,4-Oxadiazole and 2-Imidazoline | Infectious Diseases and Cancer | mdpi.com |

| 1,2,4-Oxadiazole-Cinnamic Acid | 1,2,4-Oxadiazole and Cinnamic Acid | Antioxidant and Anti-inflammatory | mdpi.com |

Synthesis of Fused and Spiro-Heterocyclic Derivatives

The construction of fused and spiro-heterocyclic systems represents a more complex derivatization strategy, leading to novel three-dimensional structures with unique pharmacological profiles. While the direct synthesis of fused and spiro derivatives from this compound is not extensively detailed in the provided context, related oxadiazole chemistry provides insights into potential synthetic routes.

For example, the synthesis of 6-(4-chlorophenyl) beilstein-journals.orgmdpi.comnih.govtriazolo[3,4-b] beilstein-journals.orgmdpi.comnih.govoxadiazole-3-(2H)thione has been achieved from 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole by reaction with carbon disulfide. uobaghdad.edu.iq This demonstrates the potential for the amino group of an amino-oxadiazole to participate in the formation of a fused heterocyclic ring. Similarly, reaction with cyanogen (B1215507) bromide can lead to a fused triazolo-oxadiazole amine. uobaghdad.edu.iq

The synthesis of 1,2,4-oxadiazole/norbornane (B1196662) hybrids has been accomplished through the reaction of amidoximes with norbornene and norbornane dicarboxylic acid anhydrides. mdpi.com This approach, while not directly involving this compound, illustrates a method for creating complex, bridged heterocyclic systems containing the 1,2,4-oxadiazole core.

Formation of Coordination Complexes with Metal Centers

The nitrogen and oxygen atoms within the 1,2,4-oxadiazole ring system can act as ligands, enabling the formation of coordination complexes with various metal centers. nih.govresearchgate.net This complexation can enhance the intrinsic properties of the organic ligand and lead to novel applications in areas such as medicinal chemistry and materials science. nih.gov

Research has shown that 1,2,4-oxadiazole derivatives can form stable complexes with transition metals like Ni(II), Cu(II), and Zn(II). nih.gov For instance, complexes have been synthesized using ligands such as 3,5-bis(2′-pyridyl)-1,2,4-oxadiazole and 3-(2′-pyridyl)-5-(phenyl)-1,2,4-oxadiazole. nih.gov The synthesis of these complexes typically involves the reaction of the oxadiazole ligand with a metal salt in a suitable solvent. The resulting complexes often exhibit interesting biological activities, such as anticancer properties. nih.gov

Table 3: Examples of Metal Complexes with 1,2,4-Oxadiazole Ligands

| Ligand | Metal Ion | Potential Application | Reference |

| 3,5-bis(2′-pyridyl)-1,2,4-oxadiazole | Ni(II), Cu(II), Zn(II) | Anticancer | nih.gov |

| 3-(2′-pyridyl)-5-(phenyl)-1,2,4-oxadiazole | Ni(II), Cu(II), Zn(II) | Anticancer | nih.gov |

Mannich Reaction Derivatives of Related Oxadiazole Analogs

The Mannich reaction is a classic organic transformation that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. adichemistry.comwikipedia.org While the direct application to this compound is not explicitly described, the reaction has been successfully applied to related 1,3,4-oxadiazole thiones. nih.govnih.govijcps.com

In these instances, the N-H proton of the 1,3,4-oxadiazole-2(3H)-thione acts as the acidic component. Reaction with formaldehyde (B43269) and a primary or secondary amine yields the corresponding N-Mannich bases. nih.govnih.gov For example, 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione reacts with formaldehyde and various primary aromatic amines or 1-substituted piperazines to produce a series of N-Mannich bases. nih.govnih.gov These derivatives have shown promising antimicrobial and anti-proliferative activities. nih.govnih.govmdpi.com

This methodology suggests a potential pathway for the derivatization of this compound, where the amine group could potentially undergo a Mannich-type reaction under appropriate conditions, or the oxadiazole ring itself could be modified to introduce a suitable acidic proton for the reaction.

Table 4: Examples of Mannich Bases Derived from Oxadiazole Scaffolds

| Oxadiazole Precursor | Amine Component | Product Type | Reference |

| 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | Primary aromatic amines | 3-Arylaminomethyl-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thiones | nih.govnih.gov |

| 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | 1-Substituted piperazines | 3-[(4-Substituted piperazin-1-yl)methyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thiones | nih.govnih.gov |

| 5-(Furan-2-yl)-1,3,4-oxadiazole-2(3H)-thione | Primary amines and terephthaldehyde | (1,4-Phenylenebis((N-sub-phenyl)methylene))bis(5-(furan-2-yl)-1,3,4-oxadiazole-2(3H)-thione) | ijcps.com |

Advanced Structural and Analytical Characterization of 5 Phenyl 1,2,4 Oxadiazol 3 Amine Derivatives

Spectroscopic Approaches to Structure Elucidation

Spectroscopic techniques are indispensable tools for characterizing the structural features of 5-phenyl-1,2,4-oxadiazol-3-amine derivatives. Nuclear magnetic resonance, mass spectrometry, and infrared and ultraviolet-visible spectroscopy each offer unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound derivatives, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

In the ¹H NMR spectrum, the aromatic protons of the phenyl ring typically appear as multiplets in the range of δ 7.0–8.5 ppm. The exact chemical shifts and splitting patterns are influenced by the substitution on the phenyl ring. For instance, in a study of pyridine-oxadiazole derivatives, aromatic proton signals were observed in the range of 6.80–8.40 ppm. nih.gov The protons of the amino group (-NH₂) on the oxadiazole ring generally produce a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the 1,2,4-oxadiazole (B8745197) ring exhibit characteristic chemical shifts. For example, in a series of pyridine-oxadiazole derivatives, the methoxy (B1213986) carbons attached to a pyridine (B92270) ring were observed as distinct singlets in the range of 54.75–64.05 ppm. nih.gov The carbons of the phenyl ring typically resonate in the aromatic region of the spectrum, between δ 120 and 140 ppm. The ipso-carbon, the carbon atom of the phenyl ring directly attached to the oxadiazole ring, can often be distinguished.

Substituents on the phenyl ring or the amine group will cause predictable shifts in the NMR spectra, aiding in the confirmation of the specific derivative's structure. For example, electron-withdrawing groups on the phenyl ring will generally shift the aromatic proton and carbon signals to a higher chemical shift (downfield), while electron-donating groups will cause an upfield shift.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Oxadiazole Derivatives

| Nucleus | Functional Group | Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic Protons | 6.80 - 8.50 |

| ¹H | Amine (-NH₂) | Variable (broad singlet) |

| ¹³C | Oxadiazole Ring Carbons | ~150 - 170 |

| ¹³C | Phenyl Ring Carbons | ~120 - 140 |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to accurately determine the molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound, with a molecular formula of C₈H₇N₃O, the calculated monoisotopic mass is 161.058911855 Da. nih.gov

HRMS analysis of this compound and its derivatives provides an experimental mass that is compared to the calculated mass. A close correlation between the experimental and theoretical masses, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For instance, novel 1,2,4-oxadiazole derivatives have been characterized by HRMS to confirm their structures. nih.gov

Table 2: Predicted Collision Cross Section (CCS) Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 162.06619 | 129.9 |

| [M+Na]⁺ | 184.04813 | 139.3 |

| [M-H]⁻ | 160.05163 | 134.8 |

| [M+NH₄]⁺ | 179.09273 | 147.9 |

| [M+K]⁺ | 200.02207 | 137.7 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its derivatives, the IR spectrum reveals characteristic absorption bands.

The N-H stretching vibrations of the primary amine group are typically observed as one or two bands in the region of 3300-3500 cm⁻¹. The C=N stretching vibration within the oxadiazole ring usually appears in the 1600-1680 cm⁻¹ range. The C-O-C stretching of the oxadiazole ring can be found around 1020-1250 cm⁻¹. Aromatic C-H stretching vibrations are generally seen above 3000 cm⁻¹, while aromatic C=C stretching absorptions occur in the 1450-1600 cm⁻¹ region.

In a study of 2,5-disubstituted 1,3,4-oxadiazoles, the C=N functional group showed absorption bands within 1544–1617 cm⁻¹. nih.gov Another study on novel 1,2,4-oxadiazole derivatives reported the C=N stretching vibrational frequencies. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | > 3000 |

| C=N (Oxadiazole) | Stretch | 1600 - 1680 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals.

Crystallographic Analysis of Related Oxadiazole Structures

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystal lattice. While a crystal structure for this compound itself is not detailed in the provided context, analysis of related oxadiazole structures offers valuable insights into the expected bond lengths, bond angles, and intermolecular interactions.

For example, the crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine reveals that the oxadiazole ring is essentially planar. researchgate.net In this structure, the dihedral angles between the central oxadiazole ring and the pendant phenyl and furan (B31954) rings are relatively small, suggesting a degree of conjugation between the ring systems. researchgate.net The crystal packing is often stabilized by intermolecular hydrogen bonds, such as N—H⋯N interactions, which can form dimers or chain-like structures. researchgate.net

In another example, the crystal structure of 2-[(4-tertbutylphenylmethyl)sulfanyl]-5-(phenyl)-1,3,4-oxadiazole shows the formation of dimers through C–H⋯N bonding, with these dimers further stabilized by C–H⋯π interactions. rsc.org The planarity of the oxadiazole ring and its orientation relative to the phenyl substituent are key structural features determined by crystallography.

Table 4: Representative Crystallographic Data for a Related Oxadiazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.194 (3) |

| b (Å) | 5.8990 (5) |

| c (Å) | 15.034 (5) |

| β (°) | 130.193 (18) |

| V (ų) | 758.3 (3) |

Data for 5-Phenyl-1,3,4-oxadiazol-2-amine. researchgate.net

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine |

| 2-[(4-tertbutylphenylmethyl)sulfanyl]-5-(phenyl)-1,3,4-oxadiazole |

| 5-Phenyl-1,3,4-oxadiazol-2-amine |

| 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazol-5(4H)-one |

| 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione |

Pharmacological Investigations and Biological Activity Profiling of 5 Phenyl 1,2,4 Oxadiazol 3 Amine and Its Analogs

Evaluation of Anti-inflammatory Efficacy

Derivatives of 1,2,4-oxadiazole (B8745197) have been investigated for their potential as anti-inflammatory agents. In one study, a series of 1,3,4-oxadiazole (B1194373) derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema method. jocpr.com Several of these synthesized compounds demonstrated significant anti-inflammatory responses when compared to the standard drug, indomethacin. jocpr.com

Another study focused on the design and synthesis of 1,2,4-oxadiazole derivatives with the aim of inhibiting the NF-κB signaling pathway, a key player in inflammation. nih.gov Compound 17 from this series showed the highest activity in inhibiting LPS-induced nitric oxide (NO) release. nih.gov Further analysis revealed that compound 17 effectively blocked the phosphorylation of p65 and prevented the nuclear translocation of NF-κB, highlighting its potential as an anti-inflammatory agent by targeting NF-κB activity. nih.gov

Additionally, a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized and evaluated for their in vitro and in vivo anti-inflammatory potential. mdpi.comnih.gov The derivative Ox-6f displayed the most promising in vitro anti-inflammatory activity, with a 74.16% inhibition in the heat-induced albumin denaturation assay, comparable to the standard drug ibuprofen (B1674241) (84.31%). mdpi.comnih.gov In vivo, Ox-6f significantly reduced carrageenan-induced paw edema in rats. mdpi.com The presence of a p-chlorophenyl substitution on the oxadiazole moiety was noted as being important for this anti-inflammatory potential. mdpi.comnih.gov

Research into hybrids of five-membered heterocycles, including 1,2,4-triazole (B32235) and 1,3,4-oxadiazole, with cinnamic acid has also been explored for anti-inflammatory properties. mdpi.com These hybrids have demonstrated significant activity in assays such as the inhibition of soybean lipoxygenase, a marker for anti-inflammatory action. mdpi.com

Table 1: Anti-inflammatory Activity of Selected 1,2,4-Oxadiazole Analogs

| Compound | Assay | Key Findings | Reference |

|---|---|---|---|

| 17 | NF-κB pathway luciferase assay, NO production assay | Highest activity in inhibiting LPS-induced NO release; inhibited NF-κB activation. | nih.gov |

| Ox-6f | Heat-induced albumin denaturation assay, Carrageenan-induced paw edema | 74.16% inhibition in vitro; significant reduction of paw edema in vivo. | mdpi.comnih.gov |

| Cinnamic acid hybrids | Soybean lipoxygenase inhibition | Demonstrated significant anti-inflammatory activity. | mdpi.com |

| C1-C7 | Carrageenan-induced rat paw edema | Showed good anti-inflammatory response compared to indomethacin. | jocpr.com |

Assessment of Antimicrobial and Antifungal Potency

The 1,2,4-oxadiazole scaffold has been identified as a promising framework for the development of new antimicrobial agents, particularly against Gram-positive bacteria. nih.govconicet.gov.arnih.gov A class of 1,2,4-oxadiazole antibiotics has been shown to exhibit potent activity against significant pathogens like Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Enterococcus faecium. nih.govconicet.gov.ar

One area of research has focused on modifying 1,2,4-oxadiazole compounds to target gastrointestinal (GI) pathogens. nih.govacs.org By adding functional groups that reduce permeability, researchers aimed to increase the concentration of these antimicrobial agents in the colon. acs.org Analogue 26a , a quaternary ammonium (B1175870) derivative, was found to be impermeable in Caco-2 cell monolayers while retaining its activity against Clostridioides difficile and multidrug-resistant Enterococcus faecium. nih.govacs.org The lead compound 1 from this class demonstrated a minimum inhibitory concentration (MIC) of 6 μg/mL against C. difficile, which is comparable to vancomycin. nih.govacs.org These analogues also exhibited rapid bactericidal activity. nih.gov

Further structure-activity relationship (SAR) studies have been conducted to optimize the antibacterial activity of this class of compounds. conicet.gov.ar Modifications to different parts of the molecule, such as the C ring or fused C and D rings, have been explored. conicet.gov.ar While some variations did not lead to active compounds, a total of 17 derivatives showed activity against S. aureus. conicet.gov.ar Four of these were broadly active against a panel of 16 Gram-positive strains. conicet.gov.ar

In addition to antibacterial activity, some 1,2,4-oxadiazole derivatives have shown antifungal potential. nih.gov For instance, certain synthesized 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to oxadiazoles (B1248032), exhibited significant antifungal activity. rasayanjournal.co.in

Table 2: Antimicrobial Activity of Selected 1,2,4-Oxadiazole Analogs

| Compound/Analog | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| 1 | Clostridioides difficile | MIC of 6 μg/mL, comparable to vancomycin. | nih.govacs.org |

| 26a | Clostridioides difficile, MDR Enterococcus faecium | Retained antimicrobial activity with reduced permeability. | nih.govacs.org |

| 52 and 53 | Panel of clinical microorganisms | Found to be most effective among 370 synthesized derivatives. | nih.gov |

| 58 | S. aureus ATCC | Highest activity with an MIC of 4 µg/mL. | nih.gov |

| 75b | Gram-positive pathogens | A leading compound with potent activity. | nih.gov |

| Various analogs | Staphylococcus aureus | 17 derivatives showed activity against S. aureus. | conicet.gov.ar |

Characterization of Antioxidant Properties

Several studies have highlighted the antioxidant potential of 1,2,4-oxadiazole derivatives. The ability of these compounds to scavenge free radicals and protect against oxidative damage has been a key area of investigation.

One study prepared six 1,2,4-oxadiazole derivatives to assess their ability to protect DNA from radical-mediated oxidation and to scavenge radicals. nih.gov These derivatives were based on a disubstituted 1,2,4-oxadiazole structure with a vanillin (B372448) group and a substituted benzene (B151609) group. nih.gov A compound with two vanillin groups attached to the oxadiazole ring was able to trap 2.05 radicals in an assay protecting DNA against AAPH-induced oxidation. nih.gov Another derivative with an ortho-hydroxylbenzene group could trap 1.78 radicals. nih.gov The presence of ortho- and para-hydroxylbenzene groups significantly enhanced the radical scavenging rate for ABTS+. and DPPH radicals. nih.gov

In another research effort, a series of novel 1,2,4-oxadiazole-based derivatives were synthesized and evaluated for multiple biological activities, including antioxidant potential. rsc.org Compounds 4b and 9b from this series were identified as potent antioxidant agents, with IC50 values of 59.25 µM and 56.69 µM, respectively, which were more potent than the standard, ascorbic acid (IC50 = 74.55 µM). rsc.org

Furthermore, the synthesis of 1,3,4-oxadiazoles and their diacylhydrazine precursors from phenolic acids has been explored for antioxidant activity. rsc.org The most potent phenolic 1,3,4-oxadiazoles demonstrated superior DPPH scavenging activity compared to their precursors, which was attributed to the resonance stabilization of the resulting phenoxyl radical by both the aromatic rings and the 1,3,4-oxadiazole moiety. rsc.org Selected compounds also showed strong ferric ion reducing capacity and protective effects in human lung fibroblasts against hydrogen peroxide-induced oxidative stress. rsc.org

Table 3: Antioxidant Activity of Selected 1,2,4-Oxadiazole Analogs

| Compound/Analog | Assay | Key Findings | Reference |

|---|---|---|---|

| Di-vanillin oxadiazole | AAPH-induced DNA oxidation | Trapped 2.05 radicals. | nih.gov |

| ortho-hydroxylbenzene oxadiazole | AAPH-induced DNA oxidation | Trapped 1.78 radicals. | nih.gov |

| 4b | DPPH scavenging | IC50 = 59.25 µM, more potent than ascorbic acid. | rsc.org |

| 9b | DPPH scavenging | IC50 = 56.69 µM, more potent than ascorbic acid. | rsc.org |

| Phenolic 1,3,4-oxadiazoles | DPPH scavenging, Ferric reducing power | Better DPPH scavenging than precursors; strong ferric ion reducing capacity. | rsc.org |

| 2-Amino-1,3,4-oxadiazoles with hindered phenol (B47542) fragments | DPPH scavenging | Showed antioxidant activity. | mdpi.com |

Studies on Antiproliferative and Anticancer Activity

The 1,2,4-oxadiazole nucleus is a core component of several existing drugs and has been extensively studied for its anticancer potential. tandfonline.com A number of 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their ability to inhibit the growth of various human cancer cell lines. rasayanjournal.co.intandfonline.comresearchgate.netnih.govresearchgate.netnih.govmdpi.comresearchgate.netacs.orgacs.orgnih.gov

One study focused on new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual inhibitors of EGFR and VEGFR-2, which are important targets in cancer therapy. tandfonline.com These hybrids demonstrated promising antiproliferative activity, with GI50 values in the nanomolar range. tandfonline.com Specifically, compounds 7j , 7k , and 7l were effective dual inhibitors. tandfonline.com Another series of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues were screened against a panel of cancer cell lines. nih.gov Compound 4s , N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, showed the highest activity, particularly against melanoma, leukemia, breast, and colon cancer cell lines. nih.gov

Furthermore, 1,3,4-oxadiazole and 1,2,4-triazole derivatives have been synthesized and tested for their antiproliferative activity against various cancer cell lines, including human erythromyeloblastoid leukemia (K562), breast adenocarcinoma (MDA-MB-231), colon adenocarcinoma (HT29), and hepatocellular liver carcinoma (HepG2). researchgate.netnih.gov Several compounds displayed significant inhibitory activity against the K562 cell line. researchgate.netnih.gov

Research has also explored the antiproliferative activity of oxadiazole derivatives tethered to an indazole moiety, with evaluations conducted on hepatocellular cell lines. researchgate.net Additionally, a series of 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were synthesized and showed potential on colon adenocarcinoma (HT-29) and breast adenocarcinoma (MDA-MB-231) cell lines, with compound 3e showing particular promise against MDA-MB-231. mdpi.com

Table 4: Antiproliferative Activity of Selected 1,2,4-Oxadiazole Analogs

| Compound/Analog | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| 7j, 7k, 7l | HT-29, A-549, Panc-1, MCF-7 | Effective dual EGFR/VEGFR-2 inhibitors with GI50 values in the nanomolar range. | tandfonline.com |

| 4s | MDA-MB-435, K-562, T-47D, HCT-15 | Maximum activity with a mean growth percent of 62.61. | nih.gov |

| 5f | K562 | Most potent activity with an 85% inhibition ratio. | researchgate.netnih.gov |

| 3e | MDA-MB-231 | Promising effect, motivating further studies. | mdpi.com |

| 4h | A549 | Excellent cytotoxic profile with an IC50 < 0.14 μM. | acs.org |

| VIb-d | HeLa | Potency comparable to cisplatin. | nih.gov |

Investigation of Antiviral Efficacy against Viral Targets (e.g., Papain-like Protease Inhibition)

The 1,2,4-oxadiazole scaffold has emerged as a promising starting point for the development of antiviral agents, particularly inhibitors of viral proteases crucial for viral replication.

A series of 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives were identified as a new class of inhibitors for the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.gov Through structure-activity relationship (SAR) studies, compound 16d was discovered to be the most active, with an IC50 value of 5.27 µM against Mpro. nih.gov This finding provides a new scaffold for the development of drugs targeting SARS-CoV-2. nih.gov

Another study focused on designing 1,2,4-oxadiazole derivatives as potent inhibitors of the papain-like protease (PLpro) of sarbecoviruses, including SARS-CoV-2. acs.orgnih.gov The introduction of oxadiazole and aryl carboxylic acid moieties to a known inhibitor, GRL0617, enhanced the enzymatic inhibition and affinity for PLpro. acs.orgnih.gov Compounds 13f and 26r demonstrated significant PLpro inhibition with IC50 values of 1.8 µM and 1.0 µM, respectively. acs.orgnih.gov They also exhibited antiviral activity against SARS-CoV-2 with EC50 values of 5.4 µM and 4.3 µM, respectively, and showed good metabolic stability. acs.orgnih.gov Compound 26r , in particular, showed moderate oral bioavailability, making it a candidate for further in vivo studies. acs.orgnih.gov

Table 5: Antiviral Activity of Selected 1,2,4-Oxadiazole Analogs

| Compound | Viral Target | Key Findings | Reference |

|---|---|---|---|

| 16d | SARS-CoV-2 Mpro | IC50 value of 5.27 µM. | nih.gov |

| 13f | Sarbecovirus PLpro | IC50 = 1.8 µM; EC50 against SARS-CoV-2 = 5.4 µM. | acs.orgnih.gov |

| 26r | Sarbecovirus PLpro | IC50 = 1.0 µM; EC50 against SARS-CoV-2 = 4.3 µM; moderate oral bioavailability. | acs.orgnih.gov |

Neuropharmacological Modulations

Monoamine Oxidase (MAO) Inhibitory Studies

Derivatives of 1,2,4-oxadiazole have been investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters and a target for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease. nih.govresearchgate.netmdpi.comnih.govmdpi.com

In one study, a series of 1,2,4-oxadiazin-5(6H)-one derivatives were synthesized and evaluated as MAO inhibitors. mdpi.com Several derivatives showed potent inhibition of MAO-B, with compounds 5f (IC50 = 0.900 µM) and 7c (IC50 = 0.371 µM) being the most potent. mdpi.com These findings suggest that with appropriate substitutions, this class of compounds could be promising leads for developing antiparkinsonian drugs. mdpi.com

Another study synthesized 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole and found it to be a potent and selective inhibitor of MAO-B with an IC50 value of 0.036 µM. mdpi.com This discovery highlights the potential of indole-containing 1,2,4-oxadiazole derivatives in the development of treatments for neurodegenerative disorders. mdpi.com

Furthermore, a series of novel 1,2,4-oxadiazole-based derivatives were designed as potential multi-target agents for Alzheimer's disease. nih.gov Compounds 3b (IC50 = 140.02 µM) and 4c (IC50 = 117.43 µM) demonstrated excellent MAO-B inhibitory potential, being more potent than the reference drug biperiden. nih.gov The study also noted that incorporating a lipophilic electron-deficient p-trifluoromethylphenyl group at the 3-position of the oxadiazole ring enhanced MAO-B inhibitory activity. nih.gov

Table 6: MAO Inhibitory Activity of Selected 1,2,4-Oxadiazole Analogs

| Compound/Analog | Target | IC50 Value | Reference |

|---|---|---|---|

| 3b | MAO-B | 140.02 µM | nih.gov |

| 4c | MAO-B | 117.43 µM | nih.gov |

| 5f | MAO-B | 0.900 µM | mdpi.com |

| 7c | MAO-B | 0.371 µM | mdpi.com |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-B | 0.036 µM | mdpi.com |

Cholinesterase (AChE and BChE) Inhibitory Profiles

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing neurodegenerative conditions such as Alzheimer's disease, where diminished cholinergic function contributes to cognitive decline. chim.it Derivatives of the 1,2,4-oxadiazole scaffold have been investigated as potential cholinesterase inhibitors.

A study evaluating a series of novel 1,2,4-oxadiazole-based compounds revealed their potential as anti-Alzheimer's disease agents. researchgate.net Several of these derivatives demonstrated exceptional inhibitory activity against AChE, with IC₅₀ values ranging from 0.00098 to 0.07920 µM. researchgate.net Notably, the potency of these compounds was found to be between 1.55 to 125.47 times higher than that of the standard drug, donepezil (B133215) (IC₅₀ = 0.12297 µM). researchgate.net In contrast, these compounds exhibited lower selectivity towards BChE, with IC₅₀ values in the range of 16.64–70.82 µM. researchgate.net Another report also noted that certain 1,2,4-oxadiazole derivatives displayed inhibitory activity that was more selective for BChE over AChE, suggesting that the selectivity profile can be tuned through structural modifications. chim.it

| Compound Class | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole Derivatives | AChE | 0.00098 - 0.07920 µM | researchgate.net |

| 1,2,4-Oxadiazole Derivatives | BChE | 16.64 - 70.82 µM | researchgate.net |

| Donepezil (Reference) | AChE | 0.12297 µM | researchgate.net |

| Rivastigmine (Reference) | BuChE | 5.88 µM | researchgate.net |

Sphingosine (B13886) Kinase (SphK) Modulatory Effects

Sphingosine kinases (SphK1 and SphK2) are critical enzymes that catalyze the formation of the signaling lipid sphingosine-1-phosphate (S1P). nih.gov This pathway is integral to cell survival, proliferation, and inflammation, making SphKs attractive targets for therapeutic intervention in cancer and inflammatory diseases. nih.gov

Analogs of 5-phenyl-1,2,4-oxadiazole (B2633127) have been identified as potent modulators of SphK activity. Research into heterocyclic amino alcohols as SphK substrates identified (R)-2-amino-2-(5-(4-octylphenyl)-1,2,4-oxadiazol-3-yl)propan-1-ol (VPC45129) as an unusual and effective substrate for both SphK1 and SphK2. nih.gov This is noteworthy as synthetic analogs that are phosphorylated by both kinase isozymes are rare. nih.gov The 5-phenyl-1,2,4-oxadiazole moiety in this compound was found to perform exceptionally well in phosphorylation assays. nih.gov

Further investigations led to the development of a new class of amidine-based sphingosine analogs designed from the 1,2,4-oxadiazole scaffold. nih.gov These compounds were found to be competitive inhibitors of both SphK1 and SphK2, with inhibitory constant (Kᵢ) values in the submicromolar range. nih.gov This demonstrates that the 1,2,4-oxadiazole nucleus can be incorporated into structures that act as potent inhibitors of these key enzymes. nih.gov

| Compound Class | Target Enzyme | Modulatory Effect | Potency (Kᵢ) | Reference |

|---|---|---|---|---|

| Amidine-based Sphingosine Analogs | SphK1 / SphK2 | Competitive Inhibition | Submicromolar Range | nih.gov |

| VPC45129 | SphK1 / SphK2 | Substrate | N/A | nih.gov |

Musculoskeletal and Central Nervous System Modulations

The 1,2,4-oxadiazole scaffold has been explored for its potential effects on the central nervous system (CNS). Derivatives have shown promise in models of neurodegenerative diseases and as anticonvulsant agents. chim.itscielo.br

One 1,2,4-oxadiazole derivative demonstrated therapeutic efficacy in a mouse model of Parkinson's disease, a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons. chim.it Additionally, other research efforts have focused on synthesizing 1,2,4-oxadiazole derivatives with potential anticonvulsant profiles, highlighting the versatility of this scaffold for targeting CNS disorders. scielo.br The diverse pharmacological activities reported for 1,2,4-oxadiazole derivatives include analgesic and anti-insomnia properties, further underscoring their potential for CNS modulation. ijpsjournal.com No specific research findings on the direct musculoskeletal modulations of 5-phenyl-1,2,4-oxadiazol-3-amine or its close analogs were identified in the reviewed literature.

Wnt Signaling Pathway Modulation via Carboxylesterase Inhibition

The Wnt signaling pathway is crucial for cellular regulation, and its dysregulation is implicated in various diseases. researchgate.net While some heterocyclic compounds are known to modulate this pathway, a direct link between this compound and Wnt pathway modulation specifically through carboxylesterase inhibition is not prominently documented in the available literature. However, related compounds have shown activity on relevant enzymes. For instance, certain oxadiazolone derivatives, which are structurally related to oxadiazoles, have been observed to inhibit cell esterase activity. researchgate.net Furthermore, inhibition of carboxylesterase has been proposed as a mechanism that could affect the biotransformation of endogenous compounds, potentially impacting various signaling pathways. researchgate.net While a 1,2,4-oxadiazole derivative has been implicated in modulating the Wnt/β-catenin signaling pathway, the mechanism was not specified as occurring via carboxylesterase inhibition. researchgate.net

Enzyme Interaction and Mechanistic Studies

Understanding the kinetic and mechanistic basis of a compound's activity is fundamental to drug development. Studies on 1,2,4-oxadiazole derivatives have provided insights into their enzyme inhibition mechanisms and cellular functions.

Enzyme Kinetics and Inhibition Mechanisms

Kinetic studies have been crucial in defining how 1,2,4-oxadiazole analogs interact with their enzymatic targets. As noted previously, a class of amidine-based sphingosine analogs containing the 1,2,4-oxadiazole ring act as competitive inhibitors of both SphK1 and SphK2. nih.gov This mode of inhibition, where the inhibitor competes with the native substrate for the enzyme's active site, was confirmed by their submicromolar Kᵢ values. nih.gov

Mechanistic insights have also been supported by computational studies. For new 1,2,4-oxadiazole-thioether derivatives showing inhibitory activity against xanthine (B1682287) oxidase and cholinesterases, molecular docking was used to describe the binding mode of the inhibitors to the enzymes, corroborating the experimental findings. researchgate.net Furthermore, kinetic investigations into the chemical reactivity of the 1,2,4-oxadiazole ring itself, such as the rearrangement of (Z)-hydrazones of 3-benzoyl-5-phenyl-1,2,4-oxadiazole, have detailed the influence of reaction conditions (e.g., acid or base catalysis) on its stability and transformation, which underpins the nature of its interactions with biological targets. arkat-usa.orgsemanticscholar.org

Cell-Based Functional Assays for Receptor Activation and Signal Transduction

The ultimate biological effect of a compound is determined through its action in a cellular context. Cell-based functional assays are therefore essential for confirming the activity and downstream consequences of enzyme inhibition or receptor modulation by 1,2,4-oxadiazole derivatives.

For example, the functional consequence of SphK inhibition by amidine-based analogs was demonstrated in cultured vascular smooth muscle cells. nih.gov In these assays, the inhibitors successfully decreased cellular S1P levels and triggered growth arrest, confirming their efficacy in a biological system. nih.gov Similarly, the activity of the SphK substrate VPC45129, an analog of 5-phenyl-1,2,4-oxadiazole, was confirmed in vivo where its phosphorylation and subsequent agonism at the S1P₁ receptor led to the induction of lymphopenia, a well-known functional response. nih.gov

Other functional assays have been employed to evaluate different 1,2,4-oxadiazole-containing molecules. Cell-based reporter assays, such as those using firefly luciferase, have been used to screen for and confirm the biological activity of these compounds. nih.gov In one study, a halide-sensitive Yellow Fluorescent Protein (YFP) assay was used in engineered cells to measure the functional rescue of the CFTR protein, demonstrating the ability of 1,2,4-oxadiazole derivatives to restore protein function in a cellular model of cystic fibrosis. nih.gov

Structure Activity Relationship Sar and Computational Approaches in 5 Phenyl 1,2,4 Oxadiazol 3 Amine Research

Elucidation of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds. For derivatives of 1,2,4-oxadiazole (B8745197), these studies have provided detailed insights into the chemical features necessary for their biological actions.

Systematic modifications of the 1,2,4-oxadiazole core have demonstrated a significant impact on pharmacological activity. Research into derivatives for potential anti-Alzheimer's disease activity revealed that substituents at both the 3- and 5-positions of the oxadiazole ring are critical. A series of novel 1,2,4-oxadiazole-based derivatives showed excellent inhibitory activity against acetylcholinesterase (AChE), with some compounds being more potent than the reference drug donepezil (B133215). nih.gov

For instance, in the pursuit of anti-Alzheimer's agents, merging the 1,2,4-oxadiazole core at positions 3 and 5 with various alkyl, aryl, or heteroaryl motifs (like methyl, phenyl, benzyl (B1604629), and thienyl) was explored to understand the influence of these different substituents. nih.gov This systematic approach allows for the mapping of the chemical space around the core scaffold to identify key interactive regions.

Similarly, in the development of inhibitors for the SARS-CoV-2 main protease (Mpro), structural optimization of a hit compound, N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide, led to the discovery of potent inhibitors. nih.gov Modifications of the group attached to the 5-position of the 3-phenyl-1,2,4-oxadiazole (B2793662) core were systematically performed. Exchanging a benzyl group for larger groups like 2-naphthylmethyl or 2-indolylmethyl resulted in reduced bioactivity, indicating that the benzyl group might be the most suitable for occupying the S2 pocket of the enzyme. nih.gov

The phenyl group at the 5-position (or 3-position in related analogues) and its substituents play a pivotal role in modulating the bioactivity of 1,2,4-oxadiazole derivatives. The electronic properties and position of these substituents can drastically alter the compound's potency and selectivity.

In a study on anti-Alzheimer's agents, derivatives with a p-amino phenyl substitution showed specific interactions, with the amino group donating a hydrogen bond to the amino acid residue Glu202 in the target enzyme. nih.gov In another series of anticancer agents, 1,2,4-oxadiazole derivatives were linked to 5-fluorouracil (B62378). The substitution pattern on the phenyl ring at the 5-position of the oxadiazole was found to be critical for activity against various human cancer cell lines. nih.gov For example, compounds with electron-donating groups (like -CH3) and electron-withdrawing groups (like -Cl, -F) on the phenyl ring demonstrated promising anticancer activity. nih.gov

The table below summarizes the effect of different substituents on the phenyl ring on the anticancer activity of 1-(4-(5-substituted phenyl-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione derivatives against the MCF-7 breast cancer cell line.

| Compound | Phenyl Substituent (R) | IC50 (µM) against MCF-7 |

| 7a | 4-Chloro | 1.8±0.02 |

| 7b | 2-Chloro | 2.1±0.01 |

| 7c | 4-Fluoro | 2.5±0.02 |

| 7d | 2-Fluoro | 2.3±0.01 |

| 7i | 4-Methyl | 3.1±0.01 |

| 5-FU (Standard) | - | 5.2±0.02 |

| Data sourced from a study on 1,2,4-oxadiazole linked 5-fluorouracil derivatives. nih.gov |

These findings highlight that both the nature and position of the substituent on the phenyl ring are key determinants of biological efficacy.

Specific molecular features of 5-phenyl-1,2,4-oxadiazol-3-amine and its analogues are directly correlated with their biological responses. The 1,2,4-oxadiazole ring itself is a key pharmacophoric element, often acting as a bioisostere for ester or amide groups and participating in hydrogen bonding interactions with biological targets. nih.gov

For 5-HT3 receptor antagonists, a general pharmacophore has been identified which includes an aromatic moiety, a linking group capable of hydrogen bonding (such as an oxadiazole), and a basic amine. wikipedia.org The oxadiazole ring is capable of accepting two hydrogen bonds, although only one may be essential for high affinity. wikipedia.org There are also strict steric limitations and an optimal distance required between the aromatic system and the basic amine for potent antagonism. wikipedia.org

In the context of AChE inhibitors, the 5-thienyl-1,2,4-oxadiazole moiety of one derivative was found to occupy the same space as the piperidine (B6355638) ring of the established drug donepezil, forming a crucial hydrogen bond with the Tyr337 residue in the enzyme's active site. nih.gov This mimicry of a known binding motif is a powerful strategy in drug design and demonstrates a clear correlation between a specific molecular fragment and a desired biological response.

Advanced Computational Chemistry Methodologies

Computational chemistry provides powerful tools to predict and explain the biological activity of molecules, guiding the design of new and more effective compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

3D-QSAR studies have been performed on 1,2,4-oxadiazole derivatives to understand their requirements for antibacterial activity as Sortase A inhibitors. nih.gov These models use computed steric and electrostatic fields to predict activity. The results indicated that for high potency, a hydrophobic substituent, such as a p-CF3-phenylthio group, was favorable in a specific region of the binding site. nih.gov

In another study on 3-(aryl)-N-(aryl)-1,2,4-oxadiazol-5-amine derivatives as anti-proliferative agents, QSAR models were developed using multiple linear regression. researchgate.net The study found that the anti-proliferative activity was significantly influenced by quantum chemical descriptors, constitutional descriptors, and hydrophobicity (LogP). researchgate.net This indicates that a balance of electronic properties and lipophilicity is crucial for the compounds' ability to act as anti-proliferative agents. researchgate.net

| QSAR Model Statistics | Value |

| R² (Correlation Coefficient) | > 0.6 (considered acceptable) |

| Q² (Cross-validated R²) | > 0.5 (considered acceptable) |

| Important Descriptors | Hydrophobicity, Quantum Chemical, Constitutional |

| General statistical thresholds for acceptable QSAR models. nih.govresearchgate.net |

These QSAR models provide valuable predictive power and offer insights into the structural features that drive biological activity.

Molecular docking and molecular dynamics (MD) simulations are computational methods used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or enzyme.

Molecular docking studies on 1,2,4-oxadiazole-based AChE inhibitors have provided a rationale for their high potency. For example, compound 2b (a 5-thienyl-1,2,4-oxadiazole derivative) was shown to form a hydrogen bond with Tyr337, while its alanine (B10760859) part interacted with Gly121 and Ser125 via two additional hydrogen bonds. nih.gov Furthermore, a benzyl group on the molecule formed an arene-H interaction with Trp286, similar to the binding mode of donepezil. nih.gov

In the development of inhibitors against the SARS-CoV-2 main protease (Mpro), docking studies revealed that a hit compound, containing a 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole core, occupied the S1 and S3/4 active pockets of the enzyme. nih.gov The nitrogen atom on the oxadiazole ring was predicted to form a hydrogen bond with Gln192. nih.gov These specific interactions, visualized through docking, explain the compound's inhibitory activity and guide further structural modifications to improve potency.

Docking of anticancer derivatives of 1,2,4-oxadiazole linked to 5-fluorouracil also helped in understanding their mechanism of action. nih.gov These computational tools are indispensable for modern drug discovery, enabling a rational, structure-based approach to the design of novel therapeutic agents based on the this compound scaffold and its analogues.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is a critical step in understanding the behavior of a molecule, as its three-dimensional shape dictates its ability to interact with biological targets. This analysis involves identifying the stable arrangements of atoms (conformers) and the energy required to transition between them. The potential energy surface (PES) provides a map of the energy of a molecule as a function of its geometry.

While specific experimental or computational studies on the conformational analysis of this compound are not extensively detailed in the provided literature, studies on the closely related isomer, 5-Phenyl-1,3,4-oxadiazol-2-amine, show that the phenyl ring is inclined to the planar oxadiazole ring by a dihedral angle of 13.42(18)°. nih.gov The oxadiazole ring itself is essentially planar. nih.gov It is a standard practice in computational studies to perform geometry optimization without symmetry restrictions to accurately locate the most stable conformers. mdpi.com Such analyses for this compound would reveal the preferred spatial arrangement of the phenyl and amino groups relative to the oxadiazole core, which is fundamental to understanding its interaction with biological macromolecules.

Computational Prediction of Biological Distribution and Interaction Parameters

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the development process. idaampublications.in Various computational models are used to estimate these properties for compounds like this compound based on its structure. These predictions provide a preliminary assessment of a compound's drug-likeness. researchgate.net

Key parameters often evaluated include lipophilicity (typically as a logarithm of the partition coefficient, XLogP or log P), which affects solubility and membrane permeability, and the topological polar surface area (TPSA), which correlates with a molecule's ability to cross biological membranes. researchgate.net For instance, a high XLogP3 value suggests higher lipophilicity, which can influence absorption and distribution. nih.gov

Computational tools can also predict other important characteristics. The predicted collision cross-section (CCS) gives an indication of the molecule's size and shape in the gas phase, which is relevant for analytical techniques like ion mobility-mass spectrometry. uni.lu In silico models like SwissADME are frequently used to predict a wide range of properties, including gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration. idaampublications.inresearchgate.net These predictions help to flag potential liabilities and guide the design of derivatives with improved pharmacokinetic properties. idaampublications.in

The table below summarizes some of the computationally predicted properties for this compound.

Table 1: Predicted Physicochemical and Interaction Parameters for this compound

| Parameter | Predicted Value | Significance | Source |

|---|---|---|---|

| Molecular Formula | C₈H₇N₃O | Basic molecular composition | nih.gov |

| Molecular Weight | 161.16 g/mol | Influences diffusion and transport | nih.gov |

| XLogP3 | 1.3 | A measure of lipophilicity | nih.gov |

| Topological Polar Surface Area (TPSA) | 64.9 Ų | Correlates with membrane permeability | nih.gov |

| Predicted Collision Cross Section ([M+H]⁺) | 129.9 Ų | Molecular shape and size indicator | uni.lu |

| Hydrogen Bond Donors | 1 | Potential for hydrogen bonding interactions | nih.gov |

| Hydrogen Bond Acceptors | 3 | Potential for hydrogen bonding interactions | nih.gov |

| Rotatable Bond Count | 1 | Conformational flexibility | nih.gov |

Translational Applications in Medicinal and Agrochemical Chemistry

Contribution to Novel Therapeutic Agent Development

The 1,2,4-oxadiazole (B8745197) nucleus is a cornerstone in the development of new drugs, exhibiting a wide array of biological activities. researchgate.netnih.gov Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. nih.gov The inherent stability and reactivity of the phenyl-substituted oxadiazole core make it a prime candidate for creating innovative therapeutic molecules with enhanced pharmacological profiles. lookchem.com

The 1,2,4-oxadiazole ring's value in medicinal chemistry is highlighted by its presence in various compounds with diverse therapeutic applications. For instance, derivatives have shown promise as:

Anticancer agents: Certain 3,5-diarylsubstituted 1,2,4-oxadiazole derivatives have been identified as potent inducers of apoptosis, a key mechanism in cancer treatment. nih.gov Additionally, some derivatives have demonstrated activity against drug-resistant leukemia cell lines.

Anti-inflammatory agents: The anti-inflammatory potential of 1,2,4-oxadiazole derivatives is a significant area of research. nih.govmdpi.com

Antimicrobial agents: The 1,2,4-oxadiazole class of compounds has shown potent activity against significant Gram-positive pathogens. nih.gov Modifications to the core structure are being explored to develop agents that can target pathogenic bacteria within the gastrointestinal tract. nih.gov

Neuroprotective agents: The potential for these compounds to treat neurodegenerative conditions like Alzheimer's and Parkinson's disease is also under investigation.

A notable example of the therapeutic potential of this class of compounds is seen in the development of papain-like protease (PLpro) inhibitors for SARS-CoV-2. A series of 1,2,4-oxadiazole derivatives were designed and synthesized, with some compounds showing potent PLpro inhibition and antiviral activity against SARS-CoV-2. ipbcams.ac.cn Specifically, compounds 13f and 26r demonstrated good metabolic stability and significant plasma exposure in mice, marking them as promising candidates for further in vivo studies. ipbcams.ac.cn

Strategies for Lead Compound Identification and Optimization

The identification and optimization of lead compounds are critical stages in the drug discovery pipeline. The 5-phenyl-1,2,4-oxadiazol-3-amine scaffold provides a versatile framework for these processes. Strategies often involve computational and experimental approaches to enhance potency and ensure favorable pharmacological properties. nih.gov

Key strategies include:

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how chemical structure relates to biological activity. By systematically modifying the this compound core and evaluating the resulting changes in efficacy, researchers can identify key structural features required for therapeutic activity. ipbcams.ac.cn For example, in the development of inhibitors for Leishmania donovani, extensive SAR exploration of a related phenyl imidazole (B134444) carboxamide scaffold led to analogues with improved potency while maintaining low cytotoxicity. nih.govresearchgate.net

Computational Modeling: Techniques like virtual screening and de novo design are employed to identify promising candidates from large chemical libraries. nih.gov These methods predict how a molecule will interact with a biological target, helping to prioritize compounds for synthesis and testing.

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target protein and then linking them together to create a more potent lead compound. nih.gov

Heterocycle Scans: In optimizing a lead compound, different heterocyclic rings can be systematically evaluated to find the one that provides the best combination of activity and properties. nih.gov

An example of lead optimization can be seen in the development of imidazo[4,5-b]pyridine-based kinase inhibitors. An optimization study focused on increasing the potency of these inhibitors and reducing off-target effects, ultimately leading to the identification of a promising preclinical candidate for the treatment of acute myeloid leukemia. acs.org

Bioisosteric Replacement Strategies in Drug Design

Bioisosterism, the replacement of a functional group within a molecule with another group of similar size, shape, and electronic properties, is a powerful tool in drug design. estranky.sknih.gov The 1,2,4-oxadiazole ring is frequently used as a bioisostere for amide and ester groups. researchgate.net This substitution can lead to significant improvements in a drug candidate's properties, including: